molecular formula C6H15ClN2O B2944626 (2R)-2-amino-N,N-dimethylbutanamide hydrochloride CAS No. 2137146-05-3

(2R)-2-amino-N,N-dimethylbutanamide hydrochloride

Cat. No. B2944626
CAS RN: 2137146-05-3
M. Wt: 166.65
InChI Key: OCRNZSCBUMRWJZ-NUBCRITNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-2-amino-N,N-dimethylbutanamide hydrochloride is a chemical compound that is widely used in scientific research. This compound is commonly referred to as DMAB-HCl and is used for a variety of purposes in the laboratory setting.

Scientific Research Applications

Photochemical Dimerization

A study by Taylor and Kan (1963) discussed the photochemical dimerization of 2-aminopyridines and pyridones, which could have implications for the understanding and application of (2R)-2-amino-N,N-dimethylbutanamide hydrochloride in photochemical processes (Taylor & Kan, 1963).

Structure-Activity Relationship in Anticonvulsants

King et al. (2011) explored primary amino acid derivatives, examining the substitution at the 4'-N'-benzylamide site in related compounds, which could inform the understanding of structural and activity relationships relevant to (2R)-2-amino-N,N-dimethylbutanamide hydrochloride (King et al., 2011).

Metabolite Identification

A study by Tomigahara et al. (2006) on the metabolism of similar compounds in rats identified several unique metabolites, which can be significant for understanding the metabolic pathways of (2R)-2-amino-N,N-dimethylbutanamide hydrochloride (Tomigahara et al., 2006).

Neurofibrillary Tangles and Alzheimer's Disease

Research by Shoghi-Jadid et al. (2002) used derivatives of dimethylamino compounds in positron emission tomography to localize neurofibrillary tangles and beta-amyloid plaques in Alzheimer's disease, suggesting potential applications in neurological research (Shoghi-Jadid et al., 2002).

Cholinesterase Inhibition

A study by Bobrov et al. (2000) on the chromatographic behavior of N,N-Dimethyl-(2-N,N-dimethylamino-3-methylpyridyl) carbamate hydrochloride, a cholinesterase inhibitor, might provide insights into similar applications for (2R)-2-amino-N,N-dimethylbutanamide hydrochloride (Bobrov et al., 2000).

Antidepressant Actions of Ketamine Metabolites

Zanos et al. (2016) investigated the antidepressant actions of ketamine metabolites, which can shed light on the pharmacological effects of related compounds like (2R)-2-amino-N,N-dimethylbutanamide hydrochloride (Zanos et al., 2016).

properties

IUPAC Name

(2R)-2-amino-N,N-dimethylbutanamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O.ClH/c1-4-5(7)6(9)8(2)3;/h5H,4,7H2,1-3H3;1H/t5-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCRNZSCBUMRWJZ-NUBCRITNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N(C)C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C(=O)N(C)C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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